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molecular formula C6H7NO3S B8533795 2-Methoxymethyl-5-nitro-thiophene

2-Methoxymethyl-5-nitro-thiophene

Cat. No. B8533795
M. Wt: 173.19 g/mol
InChI Key: XQEAMPFRAKSDFB-UHFFFAOYSA-N
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Patent
US07696347B2

Procedure details

A mixture of potassium methoxymethyl trifluoroborate (33 mg, 0.22 mmol), 2-bromo-5-nitrothiophene (30 mg, 0.14 mmol), 1,4-dioxane (1.5 ml), water (0.15 ml), cesium carbonate (235 mg, 0.72 mmol), palladium (II) acetate (3.2 mg, 0.014 mmol), and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (9.0 mg, 0.014 mmol) was stirred at 100° C. (external temperature) for 6 hours. After the reaction mixture was cooled at room temperature, water and ethyl acetate were added to the mixture, followed by filtration using Celite. The organic layer was washed with an aqueous saturated sodium chloride solution, and the solvent was distilled off under reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1) to obtain the title compound (2.7 mg, 0.016 mmol, 11%).
[Compound]
Name
potassium methoxymethyl trifluoroborate
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
11%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][CH:6]=1.[O:10]1[CH2:15]COC[CH2:11]1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O>[CH3:11][O:10][CH2:15][C:2]1[S:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][CH:6]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
potassium methoxymethyl trifluoroborate
Quantity
33 mg
Type
reactant
Smiles
Name
Quantity
30 mg
Type
reactant
Smiles
BrC=1SC(=CC1)[N+](=O)[O-]
Name
Quantity
1.5 mL
Type
reactant
Smiles
O1CCOCC1
Name
cesium carbonate
Quantity
235 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
9 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. (external temperature) for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled at room temperature
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
The organic layer was washed with an aqueous saturated sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCC=1SC(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.016 mmol
AMOUNT: MASS 2.7 mg
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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